3-Amino-2-cyano-3-propoxypropenenitrile
Description
3-Amino-2-cyano-3-propoxypropenenitrile is a nitrile-containing compound featuring a unique trifunctional structure: an amino group (-NH₂) at position 3, a cyano group (-CN) at position 2, and a propoxy (-OCH₂CH₂CH₃) substituent at position 3 of the propenenitrile backbone. This arrangement confers distinct electronic and steric properties, making it a candidate for applications in organic synthesis, pharmaceuticals, and materials science.
Properties
Molecular Formula |
C7H9N3O |
|---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
2-[amino(propoxy)methylidene]propanedinitrile |
InChI |
InChI=1S/C7H9N3O/c1-2-3-11-7(10)6(4-8)5-9/h2-3,10H2,1H3 |
InChI Key |
CGFDOLJLMSOSRK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=C(C#N)C#N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Functional Group Analogues
Cyano-Acetamide Derivatives (e.g., 3-Oxo-3-pyrrolidin-1-yl-propionitrile)
- Structure: These compounds (e.g., 3a, 3b from ) share the cyano group but replace the amino and propoxy groups with amide or heterocyclic moieties .
- Synthesis: Prepared via condensation of 7-hydroxy-2-oxo-2H-chromene-8-carbaldehyde with cyanoacetamide derivatives in ethanol/piperidine at 0–5°C .
- Amide groups in 3a–3l enhance stability but limit reactivity in nucleophilic additions compared to the free amino group in the target.
Aza-Michael Adducts (e.g., 3-(Hexylamino)propanenitrile)
- Structure: Compounds like 9b, 9d, and 9h () feature amino and cyano groups but lack the propoxy substituent .
- Physical Properties : These analogues are yellow-to-orange oils, contrasting with the target compound’s likely solid state (inferred from similar nitriles).
- Spectral Data: IR spectra show strong C≡N stretches (~2240 cm⁻¹), while ¹H-NMR reveals amino proton shifts at δ 1.2–3.5 ppm, comparable to the target’s expected profile .
Substituent-Driven Comparisons
3-(3-Aminopropoxy)benzonitrile Hydrochloride
- Structure: Contains an aminopropoxy side chain attached to a benzene ring (), differing from the target’s aliphatic backbone .
- Applications : Discontinued status () may indicate synthesis challenges or instability under storage, highlighting the importance of backbone flexibility in the target compound .
(R)-2-Amino-3-(pyridin-3-yl)propanoic Acid
- Structure: An amino acid derivative with a pyridine ring (), contrasting with the target’s nitrile-dominated structure .
- Bioactivity: The carboxylic acid group enables enzyme-binding interactions, whereas the target’s cyano group may favor covalent inhibition or coordination chemistry.
Data Table: Structural and Functional Comparisons
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